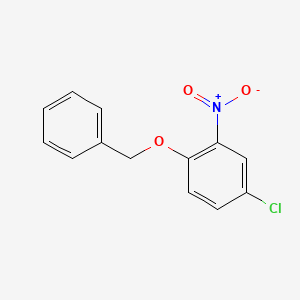
1-(Benzyloxy)-4-chloro-2-nitrobenzene
Vue d'ensemble
Description
The compound “1-(Benzyloxy)-4-chloro-2-nitrobenzene” is a benzene derivative. Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene structure have been replaced by other atoms or groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “1-(Benzyloxy)urea”, was investigated using FT-IR, Raman, and NMR spectroscopies .Chemical Reactions Analysis
Benzyloxy compounds can undergo various chemical reactions. For example, a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, “1-(Benzyloxy)urea”, properties were investigated using experimental and computational methods .Applications De Recherche Scientifique
1. Photoreactive Properties in Organic Crystals
1-(Benzyloxy)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity correlation in photochemical reactions. Such compounds, including 2-nitro-t-butylbenzenes, undergo intramolecular hydrogen abstraction when irradiated by ultraviolet light in solid-state. This property is important in understanding the molecular packing and intramolecular geometry that influence photo-reactivity in organic crystals (Padmanabhan et al., 1987).
2. Reduction with Benzyl Alcohol
Research has explored the reactions of nitrobenzenes, including 1-(benzyloxy)-4-chloro-2-nitrobenzene, with benzyl alcohols. These studies have investigated the yield of azoxy compounds and the reactivity of substituted benzyl alcohols in such reactions. This knowledge is crucial for understanding the chemical behavior of nitrobenzenes in the presence of various substituents (Shimao, 1974).
3. Ultrasound-Assisted Synthesis
Ultrasound irradiation has been used to enhance the preparation of 1-(benzyloxy)-4-nitrobenzene. Studies have demonstrated that using ultrasound in combination with phase-transfer catalysts can significantly improve reaction rates and product yields. This method provides an efficient approach for the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).
4. Arylation in Solid-Liquid Condition
The arylation of benzyl alcohol with 4-nitrochlorobenzene to produce 1-(benzyloxy)-4-nitrobenzene has been achieved under solid-liquid conditions. This process is catalyzed by multi-site phase-transfer catalysts and is enhanced with ultrasound irradiation. The reaction mechanism and kinetics have been studied, providing valuable insights into the efficiencies of different catalysts and reaction conditions (Selvaraj, Abimannan & Rajendran, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNCUOEMZBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-chloro-2-nitrobenzene | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
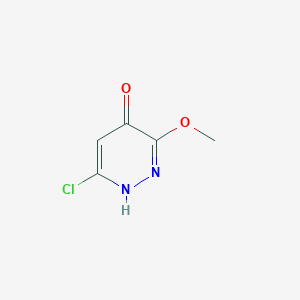
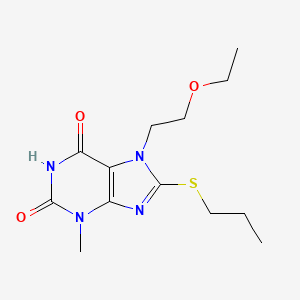
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)
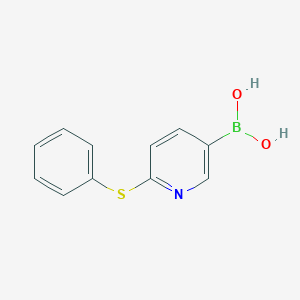
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
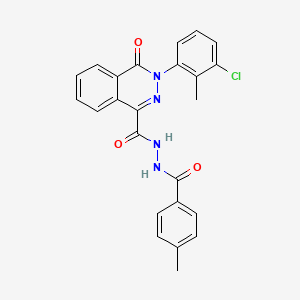

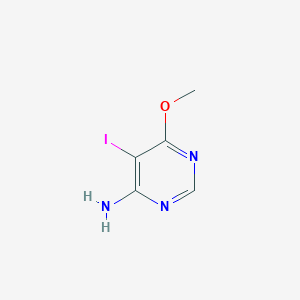
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)